molecular formula C9H8BrNO5 B8207891 Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Methyl 5-bromo-2-methoxy-4-nitrobenzoate

Cat. No.: B8207891
M. Wt: 290.07 g/mol
InChI Key: HPCUSOBHOKLSFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methoxy-4-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis typically begins with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 4-position.

    Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-bromo-2-methoxy-4-nitrobenzoate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 5-bromo-2-methoxy-4-nitrobenzoate can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methoxy group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.

Industry:

    Material Science: It is used in the synthesis of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.

Mechanism of Action

The specific mechanism of action for methyl 5-bromo-2-methoxy-4-nitrobenzoate depends on its application. In drug development, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.

    Methyl 4-bromo-2-methoxybenzoate: The position of the bromine and methoxy groups is different, affecting its reactivity and applications.

    Methyl 3-methoxy-4-nitrobenzoate:

Uniqueness: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, providing a versatile platform for various chemical reactions and applications in different fields.

Properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCUSOBHOKLSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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